molecular formula C7H11N3OS B1476084 (1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2008499-38-3

(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1476084
CAS RN: 2008499-38-3
M. Wt: 185.25 g/mol
InChI Key: GPKISNRXSHITHZ-UHFFFAOYSA-N
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Description

(1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known as THT, is an organic compound that has recently gained attention in the scientific community. THT is a heterocyclic compound that has been found to have a variety of applications in medical and biological research, as well as other areas of scientific research.

Scientific Research Applications

Catalyst Design and Synthesis

Tris(triazolyl)methanol derivatives have been identified as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under various conditions, including water or neat conditions, demonstrating low catalyst loadings and short reaction times at room temperature (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Drug Discovery and Structural Optimization

Triazole derivatives have been used in the design and synthesis of inhibitors targeting specific enzymes. For example, a series of novel triazole derivatives were synthesized as potent inhibitors for human dihydroorotate dehydrogenase (HsDHODH), an enzyme critical for pyrimidine synthesis. These compounds, including variants of triazole, showed promising inhibition potency, highlighting their potential in therapeutic development (Gong, Liu, Qi, Li, Zhu, & Zhao, 2017).

Material Science and Chemistry

In material science, triazole derivatives have been synthesized for various applications, including as corrosion inhibitors for metals in acidic media. The triazole derivatives, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM), demonstrated effectiveness in preventing corrosion of mild steel in hydrochloric acid, showcasing the potential of triazole compounds in industrial applications (Ma, Qi, He, Tang, & Lu, 2017).

properties

IUPAC Name

[1-(thiolan-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3,7,11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKISNRXSHITHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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